molecular formula C9H8N2S B1293428 5-(Pyridin-3-yl)thiophen-2-amine CAS No. 837376-58-6

5-(Pyridin-3-yl)thiophen-2-amine

Cat. No. B1293428
M. Wt: 176.24 g/mol
InChI Key: NQVNWLWVULSZAV-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)thiophen-2-amine is a compound with the CAS Number: 837376-58-6 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 5-(pyridin-3-yl)-1H-1lambda3-thiophen-2-amine .


Molecular Structure Analysis

The InChI code for 5-(Pyridin-3-yl)thiophen-2-amine is 1S/C9H9N2S/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6,12H,10H2 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule .


Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions of 5-(Pyridin-3-yl)thiophen-2-amine, it’s known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .


Physical And Chemical Properties Analysis

The storage temperature for 5-(Pyridin-3-yl)thiophen-2-amine is between 2 to 8 degrees Celsius . Unfortunately, other specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used as a reactant in the synthesis of pyrimidine derivatives .
  • Methods of Application: The synthesis involves the reaction of 5-(Pyridin-3-yl)thiophen-2-amine with various isothiocyanatoketones and acylguanidines derivatives .
  • Results: The specific outcomes of these reactions were not detailed in the source .

Synthesis of Antioxidant and Anti-inflammatory Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used in the synthesis of antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives .
  • Methods of Application: The synthesis involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain pyrimidinthiol derivative .
  • Results: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Cannabinoid-1 (CB1) Receptor Antagonists

  • Scientific Field: Pharmacology
  • Application Summary: A series of 5-thiophen-2-yl pyrazole derivatives, which are potent and selective cannabinoid-1 (CB1) receptor antagonists, were synthesized using this compound .
  • Methods of Application: The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .
  • Results: Molecular docking studies reveal high affinity between the most active compound and the inactive CB1 conformation, mainly governed by van der Waals forces .

Synthesis of Antidepressant Molecules

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
  • Methods of Application: The synthesis involves various metal-catalyzed procedures. The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined .
  • Results: The newly synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Synthesis of Antiviral and Antimicrobial Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyridine-containing compounds, such as “5-(Pyridin-3-yl)thiophen-2-amine”, have increasing importance for medicinal application as antiviral and antimicrobial agents .
  • Methods of Application: The synthesis involves various chemical reactions to produce a variety of pyridine derivatives .
  • Results: The newly synthesized pyridine derivatives have shown promising antiviral and antimicrobial activities .

Synthesis of Anticholinesterase Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyridine-containing compounds, such as “5-(Pyridin-3-yl)thiophen-2-amine”, have increasing importance for medicinal application as anticholinesterase agents .
  • Methods of Application: The synthesis involves various chemical reactions to produce a variety of pyridine derivatives .
  • Results: The newly synthesized pyridine derivatives have shown promising anticholinesterase activities .

Synthesis of Antimalarial Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used in the synthesis of antimalarial agents .
  • Methods of Application: The synthesis involves various chemical reactions to produce a variety of pyridine derivatives .
  • Results: The newly synthesized pyridine derivatives have shown promising antimalarial activities .

Synthesis of Antidiabetic Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used in the synthesis of antidiabetic agents .
  • Methods of Application: The synthesis involves various chemical reactions to produce a variety of pyridine derivatives .
  • Results: The newly synthesized pyridine derivatives have shown promising antidiabetic activities .

properties

IUPAC Name

5-pyridin-3-ylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVNWLWVULSZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649766
Record name 5-(Pyridin-3-yl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)thiophen-2-amine

CAS RN

837376-58-6
Record name 5-(Pyridin-3-yl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TT Denton, X Zhang, JR Cashman - Journal of medicinal chemistry, 2005 - ACS Publications
A series of 5- and 6-substituted and unsubstituted 3-heteroaromatic analogues of nicotine were synthesized in an effort to delineate the structural requirements for selectively inhibiting …
Number of citations: 196 pubs.acs.org
T Nguyen, TF Gamage, AM Decker… - Journal of medicinal …, 2019 - ACS Publications
We previously reported diarylurea derivatives as cannabinoid type-1 receptor (CB 1 ) allosteric modulators, which were effective in attenuating cocaine-seeking behavior. Herein, we …
Number of citations: 11 pubs.acs.org

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